2-Chloro-1,1-difluoroethylene
Overview
Description
2-Chloro-1,1-difluoroethylene is a toxic unsaturated hydrochlorofluorocarbon with the chemical formula C₂HClF₂This compound is characterized by its flat molecular structure, with all atoms lying in the same plane .
Mechanism of Action
Target of Action
2-Chloro-1,1-difluoroethylene, also known as R 1122, u-HCFC-1122 or HCFO-1122, is a toxic unsaturated hydrochlorofluorocarbon
Mode of Action
When irradiated by ultraviolet light at 192 nm, this compound splits off hydrogen chloride to make a carbene: (difluorovinylidene) cf2=chcl → cf2=c: + hcl .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity may be influenced by temperature, pH, and the presence of other chemicals. Furthermore, the compound’s lifetime in Earth’s atmosphere is only 10 to 30 days, mitigating the effect of pollution .
Biochemical Analysis
Biochemical Properties
2-Chloro-1,1-difluoroethylene plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can undergo dehydrochlorination to form difluorovinylidene, a reactive intermediate . This interaction can affect the activity of enzymes involved in halogenated compound metabolism, potentially leading to enzyme inhibition or activation.
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to the formation of reactive intermediates that may cause cellular damage or alter normal cellular functions . These effects can vary depending on the concentration and duration of exposure.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by interacting with their active sites or altering their conformation . Additionally, this compound can induce changes in gene expression by affecting transcription factors or other regulatory proteins. The formation of reactive intermediates, such as difluorovinylidene, plays a crucial role in its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it can degrade into reactive intermediates, which may have prolonged effects on cells . The temporal effects also depend on the experimental conditions, such as temperature and exposure duration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may cause minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain concentration is required to elicit a significant response. High doses can result in severe cellular damage, organ toxicity, and other adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and detoxification . The compound can undergo dehydrochlorination and dehydrofluorination reactions, leading to the formation of reactive intermediates. These metabolic pathways can affect the overall metabolic flux and levels of metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it may localize to specific compartments or organelles, affecting its accumulation and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization can influence its interactions with biomolecules and its overall effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-1,1-difluoroethylene can be synthesized through several methods:
Dehydrochlorination of 1,1-dichloro-2,2-difluoroethane (HCFC-132b): Heating HCFC-132b to 600°C in the presence of carbon tetrachloride yields this compound with a 70% yield.
Dehydrofluorination of 1,1,1-trifluoroethane (HCFC-133a): This method produces this compound as a side product.
Industrial Production Methods: Industrial production of this compound involves the dehydrochlorination of 1,1-dichloro-2,2-difluoroethane at high temperatures, often in the presence of stabilizers to prevent the decomposition of starting materials .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,1-difluoroethylene undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom.
Addition Reactions: The compound can participate in addition reactions with halogens and hydrogen halides.
Common Reagents and Conditions:
Photochemical Reactions: When irradiated with ultraviolet light at 192 nm, this compound can split off hydrogen chloride to form difluorovinylidene.
Reductive Dechlorination: Using zero-valent zinc in solvents like methanol or dimethylformamide at 80°C.
Major Products:
Difluorovinylidene: Formed through photochemical reactions.
Trichloro-(2,2-difluoroethyl)silane: Produced in reactions with trichlorosilane.
Scientific Research Applications
2-Chloro-1,1-difluoroethylene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of fluoropolymers and other fluorinated compounds.
Biology and Medicine: It is a contaminant in some medical-grade hydrofluorocarbons and can be metabolized in the body to form this compound.
Industry: Employed in the production of high-performance electrical insulation materials, coatings, and films.
Comparison with Similar Compounds
1-Chloro-1,2-difluoroethylene:
1,1-Difluoroethylene:
Uniqueness: 2-Chloro-1,1-difluoroethylene is unique due to its specific molecular structure and reactivity, particularly in photochemical reactions. Its ability to form difluorovinylidene distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-chloro-1,1-difluoroethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF2/c3-1-2(4)5/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHNTJCVPNKCPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073898 | |
Record name | Ethene, 2-chloro-1,1-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; [Alfa Aesar MSDS] | |
Record name | 2-Chloro-1,1-difluoroethylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
359-10-4 | |
Record name | Ethene, 2-chloro-1,1-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chloro-1,1-difluoroethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, 2-chloro-1,1-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,1-difluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-1,1-DIFLUOROETHYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGF1P560AW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Chloro-1,1-difluoroethylene is a volatile metabolite of the anesthetic halothane (2-bromo-2-chloro-1,1,1-trifluoroethane). It forms through a reductive metabolic pathway involving hepatic microsomes and cytochrome P-450 enzymes. [] This metabolite can form glutathione S-conjugates, which are further hydrolyzed to cysteine S-conjugates. These cysteine S-conjugates can then be bioactivated by renal cysteine conjugate beta-lyase, leading to nephrotoxic metabolites. []
ANone: The molecular formula of this compound is C2H1ClF2. Its molecular weight is 98.48 g/mol.
A: Researchers have extensively studied the microwave spectrum of this compound. This data provides valuable insights into its molecular structure and interactions. [, , ] For detailed spectroscopic data, refer to the referenced publications.
A: Increasing fluorine substitution in ethylene derivatives, like in the case of this compound, influences their interaction with acetylene. While hydrogen bonding to fluorine is electrostatically favored, steric effects play a significant role. In this compound, the acetylene forms a hydrogen bond with the chlorine atom and a secondary interaction with the hydrogen atom geminal to the chlorine. This preference for "side-binding" is due to the angle strain induced by fluorine substitution and the relaxed steric requirements of hydrogen bonding to chlorine. []
A: Cytochrome b5 appears to influence the metabolic pathway of halothane, shifting the balance towards the production of this compound (CDF) over 2-chloro-1,1,1-trifluoroethane (CTE). [] This shift is significant because CDF is believed to be produced without radical reactions, while CTE formation involves potentially harmful free radical intermediates.
A: Research suggests that genetic differences might contribute to the variability in susceptibility to halothane-induced hepatotoxicity, likely linked to this compound formation. Studies in different rat strains (Fischer 344, Sprague-Dawley, and black hooded Wistar) revealed varying degrees of liver damage following halothane exposure under identical conditions. This suggests that genetic variations in the liver's response to reactive intermediates generated during halothane's reductive metabolism, including this compound, might be a crucial factor in halothane hepatotoxicity. []
A: Gas chromatography, often coupled with mass spectrometry (GC/MS), is a primary method for identifying and quantifying volatile metabolites like this compound in exhaled breath and tissues. [, , ]
A: The "rec" DNA repair assay, using Bacillus subtilis strains, helps assess the genotoxic potential of compounds. Studies have shown that a urinary metabolite of halothane, RSCF2CHBrCl (R = −CH2CH(COOH)NHCOCH3), and related unsaturated analogs like RSCFCHCl and RSCFCHBr, preferentially inhibit the growth of the DNA repair-deficient B. subtilis strain M45. This suggests that these metabolites, potentially derived from further metabolism of this compound, can damage DNA. []
A: While this compound has not been directly shown to be mutagenic in standard Salmonella/microsome assays, its metabolic products, particularly those conjugated with glutathione and cysteine, exhibit genotoxic potential in the Bacillus subtilis “rec” assay. [] This highlights the importance of investigating the downstream metabolic fate of this compound for a comprehensive understanding of its potential toxicity.
A: While this compound is a significant product of halothane's reductive pathway, another metabolite, 2-bromo-2-chloro-1,1-difluoroethylene (CF2CBrCl), has been identified as mutagenic in Salmonella typhimurium. [] This indicates that different halothane metabolites might contribute to toxicity through distinct mechanisms.
A: The identification of this compound in the breath of patients under halothane anesthesia, even at levels comparable to adults, suggests that children are not deficient in the reductive metabolism of halothane. [] This finding challenges the notion that the lower incidence of halothane hepatitis in children is solely due to lower metabolic capacity.
A: The H2-receptor antagonist cimetidine has been shown to inhibit the reductive metabolism of halothane, as evidenced by decreased exhalation of this compound and 2-chloro-1,1,1-trifluoroethane during anesthesia. [] This suggests a potential strategy to reduce the formation of these metabolites, although further research is needed to confirm its clinical relevance and safety.
A: Yes, this compound can be generated during the manufacturing of halothane as an impurity. [] It can also form as a breakdown product of halothane in the presence of soda lime, a component of closed-circuit anesthesia systems. []
A: Purification of 1,1,1,2-tetrafluoroethane from this compound can be achieved using activated carbon [] or zeolites with specific pore sizes (3.8 to 4.8 Angstroms). [] Regeneration of these purification materials involves rectification with inert gas and high-temperature treatments.
A: Photodissociation studies using ultraviolet light (193 nm) provide insights into the decomposition pathways and energy distributions of this compound. These studies suggest a three-center elimination mechanism leading to the formation of HCl and the F2C=C: carbene. [, ]
A: Yes, this compound has been studied in the context of cycloaddition reactions with cyclopentadiene, providing insights into the mechanisms and competing pathways of these reactions. []
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